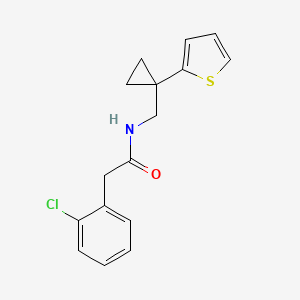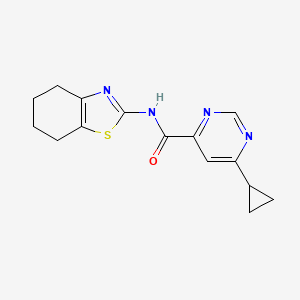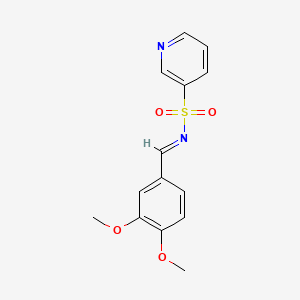![molecular formula C23H25FN4O5S2 B2559007 (Z)-ethyl 4-((4-((3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 851080-04-1](/img/structure/B2559007.png)
(Z)-ethyl 4-((4-((3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a fluorobenzo[d]thiazol-2(3H)-ylidene group, a carbamoyl group, a phenylsulfonyl group, and a piperazine-1-carboxylate group . These groups suggest that the compound may have interesting chemical and physical properties, and potentially useful biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic synthesis procedures. For example, benzothiazole derivatives can be synthesized in satisfactory yield and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the electronic properties of its constituent atoms. The DFT/6–311++G (d,p) method can be used to calculate several optoelectronic properties of similar molecules .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity : A study by Başoğlu, Ulker, Alpay‐Karaoglu, and Demirbas (2013) explored the microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, including derivatives related to the specified compound. These compounds were tested for their antimicrobial, antilipase, and antiurease activities, with some exhibiting good to moderate antimicrobial activity against test microorganisms (Başoğlu et al., 2013).
Antituberculosis Activity : Jeankumar et al. (2013) synthesized a series of compounds, including one closely related to your query, to investigate their activity against Mycobacterium tuberculosis. One of the compounds demonstrated significant activity in in vitro assays, including inhibition of Mycobacterium tuberculosis DNA gyrase (Jeankumar et al., 2013).
Crystal Structure Analysis : A study by Faizi, Ahmad, and Golenya (2016) examined the crystal structure of a similar compound, offering insights into the molecular configuration and potential applications in material science or drug development (Faizi, Ahmad, & Golenya, 2016).
Antibacterial Properties : Research by Qi (2014) focused on synthesizing derivatives of the compound , investigating their antibacterial properties against various pathogens. This study highlights the potential of these compounds in developing new antibacterial agents (Qi, 2014).
Antimicrobial and Antifungal Activity : Jagtap, Jaychandran, Sreenivasa, and Sathe (2010) studied compounds with structures similar to your query, assessing their antimicrobial activities. Their findings contribute to the understanding of the therapeutic potential of such compounds in treating microbial infections (Jagtap et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O5S2/c1-3-28-20-18(24)6-5-7-19(20)34-22(28)25-21(29)16-8-10-17(11-9-16)35(31,32)27-14-12-26(13-15-27)23(30)33-4-2/h5-11H,3-4,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUVYBPQQNFAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2558927.png)



![5-bromo-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2558934.png)


![N-methyl-4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B2558938.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2558940.png)
![3-[3-(Phenylmethoxycarbonylamino)oxolan-3-yl]propanoic acid](/img/structure/B2558942.png)
![8-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2558945.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2558947.png)
